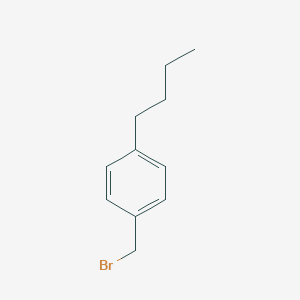
Lithium laurate
Overview
Description
Synthesis Analysis
Lithium laurate can be synthesized through several methods, including the direct reaction of lithium hydroxide with lauric acid. This synthesis process involves the formation of lithium laurate and water as a byproduct. This reaction typically occurs under heated conditions to ensure complete conversion. The synthesized lithium laurate can be further purified by recrystallization or other separation techniques to achieve the desired purity levels.
Molecular Structure Analysis
The molecular structure of lithium laurate consists of a lithium ion and the laurate anion. The laurate anion is a long-chain carboxylate, which gives lithium laurate amphiphilic properties. This molecular structure is significant as it influences the compound's solubility, melting point, and interaction with other substances. X-ray diffraction and spectroscopic methods can provide detailed information about the crystal structure and bonding within lithium laurate.
Chemical Reactions and Properties
Lithium laurate can participate in various chemical reactions, reflecting its reactivity and chemical properties. It can act as a surfactant, forming micelles and other aggregates in solution, which is significant in applications such as emulsification and lubrication. Moreover, lithium laurate can undergo exchange reactions with other metal ions, leading to the formation of different metal laurates. These reactions can be exploited in material synthesis and other industrial processes.
Physical Properties Analysis
The physical properties of lithium laurate, such as melting point, solubility, and thermal stability, are crucial for its application in different domains. Lithium laurate typically exhibits a high melting point due to its long carbon chain. Its solubility in various solvents can vary significantly, influencing its use in different formulations and industrial applications.
Chemical Properties Analysis
Chemically, lithium laurate is known for its stability and reactivity. Its chemical behavior in different environments, such as acidic or basic conditions, can determine its suitability for various applications. Additionally, the compound's interaction with other substances, such as water and organic solvents, is crucial for its use in chemical processes and formulations.
References:
- Loeffler & Rode, 2002: Studied the hydration structure of Li+ ions, providing insights into lithium compounds' solvation and interaction with water.
- Kennedy, Mulvey, & Rowlings, 1998: Investigated lithium-magnesium compounds, relevant to understanding lithium laurate's reactivity.
- Andrews, 1969: Discussed lithium superoxide structures, offering parallels to lithium laurate's molecular structure.
- Shoeb, Hammad, & Yousef, 1999: Covered the preparation and structure of lithium soaps, directly related to lithium laurate.
- Nazri, 1989: Described the synthesis and structure of lithium compounds, providing a basis for understanding lithium laurate's synthesis and structure.
Scientific Research Applications
Catalytic Activity in Chemical Reactions : Lithium hydroxide intercalated with montmorillonite (LiK10), a material related to Lithium Laurate, has been used as a catalyst for the transesterification of methyl laurate with glycerol. This process is significant for producing biofuels and other chemicals. The addition of tetramethyl ammonium hydroxide (TMAOH) was found to improve the activity of the catalyst and the selectivity towards glycerol monolaurate (GML) (Abdullah, Wibowo, & Zakaria, 2011).
Thermal Stability and Structure of Lithium Soaps : Lithium Laurate was studied for its structure and thermal properties. Lithium salts of fatty acids with fewer than 12 carbon atoms, such as Lithium Laurate, showed thermal stability up to around 300°C. These properties are important for applications in materials science and engineering (Shoeb, Hammad, & Yousef, 1999).
Application in Biolubricants : Cellulose laurate esters, synthesized from reactions involving Lithium Laurate, have been evaluated for their potential as green biolubricant additives. These environmentally friendly lubricants are crucial for reducing the environmental impact of industrial processes (Singh, Sharma, & Singh, 2014).
Role in Lithium Metal Batteries : Lithium Laurate is indirectly related to the research on lithium metal anodes for rechargeable batteries. Lithium metal's high specific capacity and low density make it an ideal material for advanced battery technologies. Studies have explored various factors affecting the morphology and efficiency of lithium metal anodes, which are relevant to the broader application of lithium compounds in energy storage (Xu et al., 2014).
Impact on Human Health : Lithium, including compounds like Lithium Laurate, has been widely used in treating bipolar disorder and other mood affective disorders. Its neuroprotective and neurotoxic effects are of great interest in biomedical research. Lithium's effects on cellular pathways, neuroprotection in neurodegenerative diseases, and potential side effects are extensively studied (Forlenza, De-Paula, & Diniz, 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Lithium laurate is a metallorganic compound classified as a metallic soap, a metal derivative of a fatty acid . The primary targets of lithium compounds, in general, are enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B) .
Mode of Action
Lithium exerts its physiological and biochemical effects by competing for macromolecular sites that are relatively specific for other cations, most especially for sodium and magnesium . For instance, lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain .
Biochemical Pathways
Lithium affects several biochemical pathways. It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . Lithium also exerts effects on dopamine and glutamate pathways, modulating neurotransmission and regulating gene transcription .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Meals can significantly increase the maximal serum concentration of lithium, suggesting that the rate of lithium oral absorption may be increased by meals .
Result of Action
Lithium has many widely varying biochemical and phenomenological effects. It activates neurotrophic and neuroprotective cellular cascades . It also has effects on oxidative stress, programmed cell death (apoptosis), inflammation, glial dysfunction, neurotrophic factor functioning, excitotoxicity, and mitochondrial stability .
Action Environment
The action of lithium laurate can be influenced by environmental factors. For instance, the leaching of lithium from discharged batteries and its subsequent migration through soil and water represents serious environmental hazards . It accumulates in the food chain, impacting ecosystems and human health . Therefore, proper disposal and recycling measures are crucial to offset the negative effects of used lithium batteries .
properties
IUPAC Name |
lithium;dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEPWULHRMVZQR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCCCCCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
143-07-7 (Parent) | |
| Record name | Lithium laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014622130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20163328 | |
| Record name | Lithium laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium laurate | |
CAS RN |
14622-13-0 | |
| Record name | Lithium laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014622130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What causes the change in viscosity observed in solutions of water, Lithium laurate, and butanol-I with varying butanol-I concentrations?
A3: [] The viscosity changes in a water-Lithium laurate-butanol-I system are attributed to the formation of two types of micelles. At lower butanol-I concentrations, hydrophilic oleomicelles dominate. As the butanol-I concentration increases, a transition occurs around 60%, leading to the formation of lipophilic hydromicelles. This shift in micelle type significantly influences the solution's viscosity. Moreover, the presence of certain acids, like benzoic, salicylic, and fatty acids, can further impact viscosity due to their interactions with these micelles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















